(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine
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Overview
Description
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to a heptyl chain with a phenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine can be achieved through several synthetic routes. One common method involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(2E)-2-(phenylmethylidene)hexyl]amine
- (Butan-2-yl)[(2E)-2-(phenylmethylidene)octyl]amine
- (Butan-2-yl)[(2E)-2-(phenylmethylidene)nonyl]amine
Uniqueness
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. These features may result in different reactivity, solubility, and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVYVFFZYTXQW-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CNC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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